Lariat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound commonly referred to as “Lariat” is a term often used in the context of ammunition and explosives. It is not a single chemical compound but rather a mixture of various chemicals designed to create a controlled explosion. The primary components of a bullet include gunpowder, primer, and the projectile itself. . The primer is a small charge that ignites the gunpowder, and the projectile is the part that is expelled from the firearm.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of gunpowder involves the careful mixing of its three main components: potassium nitrate (75% by weight), charcoal (15% by weight), and sulfur (10% by weight) . These components must be thoroughly mixed, moistened, and ground to produce a reactive mixture. The mixing process is crucial to ensure the intimate contact of the oxidizer (potassium nitrate) with the fuels (charcoal and sulfur).

Industrial Production Methods

In industrial settings, the production of gunpowder is carried out in specialized facilities where the raw materials are mixed in precise proportions. The mixture is then moistened to prevent accidental ignition and ground to a fine powder. The final product is dried and granulated to achieve the desired particle size. Modern production methods also include safety measures to prevent accidental explosions during the manufacturing process .

Analyse Des Réactions Chimiques

Types of Reactions

Gunpowder undergoes several types of chemical reactions, primarily combustion. The key reactions include:

Oxidation: Potassium nitrate decomposes to release oxygen, which supports the combustion of charcoal and sulfur.

Reduction: Charcoal (carbon) acts as a reducing agent, reacting with oxygen to form carbon dioxide and carbon monoxide.

Substitution: Sulfur reacts with oxygen to form sulfur dioxide.

Common Reagents and Conditions

The common reagents involved in the reactions of gunpowder are potassium nitrate, charcoal, and sulfur. The conditions required for these reactions include high temperatures, which are achieved through the ignition of the primer. The primer typically contains lead styphnate, barium nitrate, and antimony sulfide, which create a spark to ignite the gunpowder .

Major Products Formed

The major products formed from the combustion of gunpowder include gases such as carbon dioxide, carbon monoxide, and sulfur dioxide, along with solid residues like potassium carbonate and potassium sulfide .

Applications De Recherche Scientifique

Gunpowder and its components have various scientific research applications:

Chemistry: Gunpowder is studied for its combustion properties and reaction mechanisms. It serves as a model system for understanding the principles of oxidation and reduction reactions.

Biology: In forensic science, gunpowder residue analysis is used to investigate firearm-related crimes.

Medicine: While gunpowder itself is not used in medicine, the principles of controlled explosions are applied in medical devices such as lithotripters, which use shock waves to break kidney stones.

Mécanisme D'action

The mechanism by which gunpowder exerts its effects involves a rapid exothermic reaction. When the primer ignites the gunpowder, the potassium nitrate decomposes to release oxygen, which then reacts with the charcoal and sulfur. This reaction produces a large volume of hot gases, which rapidly expand and create pressure. This pressure propels the projectile out of the firearm. The molecular targets involved in this process are the chemical bonds within the potassium nitrate, charcoal, and sulfur molecules .

Comparaison Avec Des Composés Similaires

Gunpowder can be compared with other explosive compounds such as:

Dynamite: Unlike gunpowder, dynamite contains nitroglycerin, which is a more powerful explosive.

Smokeless Powder: Modern ammunition often uses smokeless powder, which produces less smoke and residue compared to traditional gunpowder.

Flash Powder: Used in fireworks and pyrotechnics, flash powder is a mixture of an oxidizer (such as potassium perchlorate) and a fuel (such as aluminum powder).

Propriétés

Numéro CAS |

8070-94-8 |

|---|---|

Formule moléculaire |

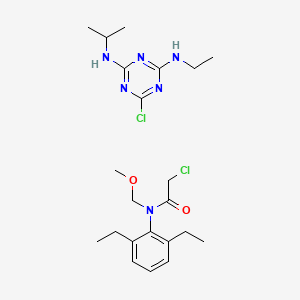

C22H34Cl2N6O2 |

Poids moléculaire |

485.4 g/mol |

Nom IUPAC |

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C14H20ClNO2.C8H14ClN5/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-8H,4-5,9-10H2,1-3H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |

Clé InChI |

OPEJREWCUYTRMY-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl.CCNC1=NC(=NC(=N1)Cl)NC(C)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-benzo[b]thiophene-3-sulfonyl chloride](/img/structure/B8276275.png)

![(1R,2R)-7-Cyano-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B8276281.png)

![2-Ethyl-7-methoxypyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B8276351.png)